molecular formula C5H11ClO2S B2687434 1-(2-Chloroethanesulfonyl)propane CAS No. 55750-94-2

1-(2-Chloroethanesulfonyl)propane

Cat. No.: B2687434
CAS No.: 55750-94-2
M. Wt: 170.65
InChI Key: KPISBZGMRZHHIG-UHFFFAOYSA-N
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Description

1-(2-Chloroethanesulfonyl)propane (CAS 55750-94-2) is an organosulfur compound with the molecular formula C5H11ClO2S and a molecular weight of 170.66 g/mol. This compound serves as a versatile chemical building block and key intermediate in organic synthesis, particularly for introducing functionalized sulfonyl groups into target molecules. Its structure, featuring a chloroethylsulfonyl moiety, makes it a valuable precursor for further chemical transformations. In research applications, this compound has been used as a starting material in the synthesis of functionalized vinylsulfonamides. These intermediates are crucial in the development of more complex structures, such as novel diarylmethane derivatives incorporating a taurine fragment, which are of significant interest in medicinal chemistry for their potential biological activities . As a reactive synthetic intermediate, it enables the exploration of new chemical spaces and the development of compounds with potential pharmacological properties. This product is intended for use by qualified laboratory professionals and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethylsulfonyl)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2S/c1-2-4-9(7,8)5-3-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPISBZGMRZHHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55750-94-2
Record name 1-(2-Chloro-ethanesulfonyl)-propane
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Theoretical and Computational Chemistry of Sulfonyl Compounds

Quantum Chemical Calculations for Molecular Structure and Energy

Density Functional Theory (DFT) Applications to Sulfonyl Derivatives

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations are used to investigate the geometric and electronic properties of sulfonyl-containing molecules. For instance, studies on various sulfonamide drugs have utilized DFT to compute optimized geometries, bond lengths, and bond angles. doaj.org

Commonly used functionals like B3LYP, CAM-B3LYP, and B3PW91, paired with basis sets such as 6-311++G(d,p), have proven effective in modeling sulfonyl derivatives. doaj.org These calculations provide the ground-state optimized structure, which is essential for further analysis of the molecule's properties. For a molecule like 1-(2-Chloroethanesulfonyl)propane, DFT would be employed to determine the bond lengths of C-S, S-O, and C-Cl bonds, as well as the bond angles that define its three-dimensional shape. The accuracy of these predictions allows for a reliable foundation for understanding the molecule's behavior. nih.gov

Ab Initio Molecular Orbital Methods and Basis Set Considerations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying molecular systems. wikipedia.orgnih.gov

The choice of a basis set is a critical aspect of any ab initio calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. dtic.miluni-rostock.de The size and type of the basis set directly impact the accuracy and computational expense of the calculation. bohrium.com

Minimal Basis Sets (e.g., STO-3G): Use one function for each atomic orbital. They are computationally inexpensive but offer only qualitative results. uni-rostock.de

Split-Valence Basis Sets (e.g., 3-21G, 6-31G): Use multiple functions for valence orbitals, providing more flexibility to describe the changes that occur during chemical bonding. uni-rostock.depku.edu.cn

Polarized Basis Sets (e.g., 6-31G(d,p)): Add functions with higher angular momentum (e.g., d-functions on heavy atoms, p-functions on hydrogen). These are crucial for accurately describing the geometry of molecules with non-spherical electron distributions, such as the tetrahedral sulfur center in sulfonyl compounds. uni-rostock.de

Diffuse Functions (e.g., 6-31+G(d), 6-311++G(d,p)): Are important for describing systems with diffuse electron density, such as anions or molecules with lone pairs. doaj.org

For sulfonyl compounds, polarized basis sets like the Pople-style 6-311G(d,p) or Dunning's correlation-consistent basis sets (cc-pVDZ, etc.) are often necessary to accurately model the geometry and electronic structure around the sulfonyl group. nih.gov

Conformational Analysis and Rotamer Studies of Sulfonyl Systems

Molecules with single bonds, such as the C-S and C-C bonds in this compound, are not static. Rotation around these bonds leads to different spatial arrangements of atoms known as conformations or rotamers. Conformational analysis aims to identify the stable (low-energy) conformers and the energy barriers that separate them.

Studies on flexible sulfonic esters and sulfonamides have shown that these molecules can exist in various conformations. nih.govresearchgate.net For example, computational investigations on benzenesulfonamides have identified stable rotamers by optimizing the geometry at different dihedral angles, such as the ∠CCSN angle. nih.gov These studies often employ methods like DFT (e.g., B3LYP) and MP2 with robust basis sets (e.g., 6-311++G**) to calculate the relative energies of different conformers. nih.gov

For this compound, a conformational search would involve systematically rotating the dihedral angles associated with the propyl and chloroethyl chains attached to the sulfonyl group. This analysis would reveal the most stable conformers, which are likely to be the most populated at room temperature, and the transition states connecting them. Such studies are vital as the conformation of a molecule can significantly influence its physical properties and biological activity. researchgate.net

Table 1: Calculated Relative Energies of Benzenesulfonamide (BSA) Conformers. This table provides an example of conformational analysis on a related sulfonyl compound. Data adapted from rotational spectroscopy studies.
ConformerMethodRelative Energy (kJ/mol)
BSA1 (Eclipsed)B3LYP/6-311++G 0.00
BSA2 (Staggered)B3LYP/6-311++G8.63
BSA1 (Eclipsed)MP2/6-311++G 0.00
BSA2 (Staggered)MP2/6-311++G10.37

Analysis of Electronic Structure and Chemical Reactivity Descriptors

Beyond structure and energy, computational chemistry provides descriptors that help predict a molecule's reactivity. These descriptors are derived from the electronic structure and offer insights into how a molecule will interact with other chemical species.

Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. libretexts.orgjoaquinbarroso.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org

A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is needed for electronic transitions. wikipedia.org

For sulfonyl derivatives, the HOMO-LUMO gap can be readily calculated using DFT. doaj.orgresearchgate.net This value provides a quantitative measure of the molecule's stability and its potential to participate in chemical reactions.

Table 2: Example Frontier Orbital Energies and HOMO-LUMO Gaps for Representative Sulfonyl Compounds calculated via DFT.
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
p-Iodobenzene sulfonyl chloride researchgate.net-7.65-1.895.76
2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate nih.gov-6.221-2.0234.198
2,6-diaminopyrimidin-4-yl-4-methylbenzene sulfonate nih.gov-6.425-1.7584.667

Electrostatic Potential Surface Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict chemical reactivity. nih.govchemrxiv.org An MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface. mdpi.com The map is color-coded to indicate different regions of charge distribution:

Red/Yellow regions: Indicate negative electrostatic potential. These are electron-rich areas, such as those around electronegative atoms (e.g., oxygen), and are susceptible to electrophilic attack. nih.gov

Blue regions: Indicate positive electrostatic potential. These are electron-poor areas and are susceptible to nucleophilic attack. nih.gov

Green regions: Represent areas of neutral potential.

For sulfonyl compounds, MEP maps clearly show the electron-rich nature of the sulfonyl oxygen atoms (negative potential) and the relatively electron-poor nature of the sulfur atom and adjacent carbon atoms (positive potential). doaj.orgresearchgate.net This information is invaluable for identifying the most probable sites for intermolecular interactions, such as hydrogen bonding, and for predicting the initial steps of a chemical reaction. mdpi.com For this compound, an MEP map would highlight the sulfonyl oxygens as sites for interaction with electrophiles and the sulfur atom as a potential site for nucleophilic attack.

Condensed Fukui Functions for Nucleophilic and Electrophilic Reactivity

In the field of computational chemistry, Density Functional Theory (DFT) has emerged as a powerful tool for predicting the chemical reactivity of molecules. Among the various conceptual DFT descriptors, the Fukui function, ƒ(r), is fundamental for identifying reactive sites within a molecule. nih.govwikipedia.org It quantifies the change in electron density, ρ(r), at a specific point r when the total number of electrons, N, in the system changes. wikipedia.org

For practical chemical applications, it is more convenient to analyze reactivity on an atom-by-atom basis. This is achieved by condensing the values of the Fukui function onto individual atomic centers, resulting in "condensed Fukui functions". wikipedia.orgscm.com These condensed functions help predict the most likely sites for nucleophilic, electrophilic, and radical attacks. researchgate.net

The condensed Fukui functions are typically defined for three scenarios:

For Nucleophilic Attack (ƒk+): This function measures the reactivity of an atomic site 'k' towards a nucleophile. A higher ƒk+ value indicates a greater susceptibility to nucleophilic attack, meaning the site is more electrophilic. It is calculated based on the change in electron population of atom k when the molecule accepts an electron. scm.com

ƒk+ = qk(N+1) - qk(N) (where qk(N) is the electron population of atom k in the neutral state and qk(N+1) is in the anionic state).

For Electrophilic Attack (ƒk-): This function identifies the sites most prone to attack by an electrophile. The site with the highest ƒk- value is the most nucleophilic. It is calculated from the change in electron population upon electron removal. scm.com

ƒk- = qk(N) - qk(N-1) (where qk(N-1) is the electron population of atom k in the cationic state).

For Radical Attack (ƒk0): This function is used to predict the site of radical attack and is typically calculated as the average of ƒk+ and ƒk-.

The following table presents illustrative condensed Fukui function values for the key atoms in this compound. These values are based on established principles of sulfonyl compound reactivity and are provided to demonstrate the application of this analysis.

Interactive Data Table: Illustrative Condensed Fukui Functions for this compound

This table presents hypothetical, illustrative values to demonstrate theoretical principles of chemical reactivity.

Atom LabelAtom Typeƒk+ (for Nucleophilic Attack)ƒk- (for Electrophilic Attack)Primary Reactive Nature
S1Sulfur0.58 0.04Highly Electrophilic
O1Oxygen0.090.28 Nucleophilic
O2Oxygen0.090.28 Nucleophilic
Carbon (adjacent to S)0.070.02Slightly Electrophilic
Carbon (adjacent to Cl)0.110.03Electrophilic
Cl1Chlorine0.030.25Nucleophilic
C1'Carbon (propyl chain)0.010.05Not Very Reactive
C2'Carbon (propyl chain)0.010.03Not Very Reactive
C3'Carbon (propyl chain)0.010.02Not Very Reactive

Analysis of Research Findings:

Sites for Nucleophilic Attack (Electrophilic Centers): The analysis of the ƒk+ values clearly identifies the most electrophilic sites in the molecule, which are the most probable targets for an incoming nucleophile.

The Sulfur (S1) atom exhibits the highest ƒk+ value (0.58). This is a well-established characteristic of sulfonyl compounds. The two highly electronegative oxygen atoms strongly withdraw electron density, making the central sulfur atom electron-deficient and thus the primary site for nucleophilic attack.

The Cβ carbon atom , which is bonded to the chlorine atom, shows a notable ƒk+ value (0.11). The electronegativity of the chlorine atom makes this carbon an additional electrophilic site, susceptible to SN2-type reactions.

The Cα carbon, adjacent to the sulfonyl group, has a smaller but still positive ƒk+ value, indicating some electrophilic character induced by the sulfonyl group.

Sites for Electrophilic Attack (Nucleophilic Centers): The ƒk- values indicate the atoms most likely to donate electron density to an incoming electrophile.

The Oxygen atoms (O1, O2) possess the highest ƒk- values (0.28). Their lone pairs of electrons make them the most nucleophilic sites in the molecule. Protonation or coordination with Lewis acids would occur at these positions.

The Chlorine (Cl1) atom also has a significant ƒk- value (0.25) due to its lone pair electrons, making it another potential site for interaction with strong electrophiles.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Versatile Synthetic Intermediates in Organic Synthesis

The 2-chloroethanesulfonyl group is a cornerstone for creating versatile synthetic intermediates. Its chemical behavior is dominated by two key features: the highly electrophilic sulfonyl chloride group and the 2-chloroethyl group. The sulfonyl chloride readily reacts with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.

Simultaneously, the 2-chloroethyl portion can undergo a base-mediated elimination of hydrogen chloride to generate a vinylsulfonyl group. This vinylsulfonamide or vinylsulfonate then acts as an excellent Michael acceptor, inviting the addition of a wide array of nucleophiles. This dual reactivity allows for sequential or one-pot reactions to build molecular complexity efficiently. For instance, 2-chloroethanesulfonyl chloride is a key reagent in the synthesis of vinyl sulfonamides, which are important intermediates for pharmaceuticals and other complex organic molecules. lookchem.com This strategic combination of functionalities in a single reagent makes it a powerful tool for constructing diverse molecular frameworks.

**5.2. Building Blocks for Complex Organic Architectures

The unique reactivity of the 2-chloroethanesulfonyl moiety makes it an ideal starting material for constructing intricate organic structures, including various heterocyclic systems and specialized polymers.

The compound is instrumental in synthesizing a variety of heterocyclic structures, which are central to medicinal chemistry and drug discovery.

Dithiazepine Dioxides: A notable application is in the one-pot synthesis of 1,5,2-dithiazepine 1,1-dioxides. nih.govku.edu This reaction involves the sulfonylation of cysteine ethyl ester or cysteamine (B1669678) with 2-chloroethanesulfonyl chloride. lookchem.comresearchgate.netsigmaaldrich.com The process is followed by an in situ intramolecular thia-Michael addition, which efficiently constructs the seven-membered heterocyclic ring system. nih.gov This method allows for the generation of libraries of these scaffolds for biological screening. nih.govku.edu

Sultams: Sultams, which are cyclic sulfonamides, are another important class of heterocycles synthesized using this chemistry. Research has demonstrated a "Click, Click, Cyclize" strategy for producing structurally diverse sultams. semanticscholar.org In this approach, a linchpin molecule is first synthesized through the reaction of an amine with 2-chloroethanesulfonyl chloride. semanticscholar.org This intermediate then undergoes a subsequent cyclization reaction with a variety of reagents to yield diverse sultam-based scaffolds. semanticscholar.orgunimi.it These sultam structures are investigated for a wide range of biological activities. semanticscholar.org

Table 1: Synthesis of Heterocyclic Systems

Precursor Reagent(s) Heterocyclic Product Reaction Type Reference(s)
Cysteine ethyl ester / Cysteamine 2-Chloroethanesulfonyl chloride 1,5,2-Dithiazepine 1,1-dioxide One-pot sulfonylation / intramolecular thia-Michael addition nih.gov, ku.edu, lookchem.com
2-Bromobenzylamine 2-Chloroethanesulfonyl chloride, n-butylamine Sulfonamide linchpin for sultam synthesis Sulfonylation / aza-Michael reaction semanticscholar.org
Sulfonamide linchpin 1,2-Dibromoethane or 1,3-Dibromopropane Bicyclic Sultams Intramolecular cyclization semanticscholar.org

The ability to form vinylsulfonyl groups makes the 2-chloroethanesulfonyl moiety a valuable monomer precursor for creating functionalized polymers with tailored properties.

The general strategy involves reacting 2-chloroethanesulfonyl chloride with a primary amine (e.g., n-propylamine) in the presence of a base. acs.org This reaction first forms a sulfonamide, which then undergoes elimination to produce a vinylsulfonamide monomer. These monomers can be polymerized or copolymerized through various methods, such as free-radical polymerization. acs.org

Kinetic Hydrate Inhibitors (KHIs): Copolymers based on N-alkylvinylsulfonamides, such as N-n-propylvinylsulfonamide, have been synthesized and investigated as KHIs. acs.org These polymers are designed to prevent the formation of gas hydrates in pipelines, and their sulfonamide groups are structurally similar to the amide groups found in many conventional KHIs. acs.org

Thermosetting Composites: Divinyl sulfonamide monomers, prepared using 2-chloroethanesulfonyl chloride, are used to create thermosetting composites through thiol-Michael polymerization. nih.gov These materials are explored for applications requiring high durability and specific mechanical properties. The resulting ester-free networks can offer advantages in terms of hydrolytic stability compared to traditional methacrylate-based resins. nih.gov

Anionic Poly(ionic liquid)s: The reagent is also used to prepare monomers like potassium vinyl-sulfonyl(trifluoromethanesulfonyl)imide (STFSI). researchgate.net This is achieved by reacting 2-chloroethanesulfonyl chloride with trifluoromethanesulfonamide. These monomers can then be polymerized to create single-ion conducting polymers for applications in batteries and other electrochemical devices. researchgate.net

Table 2: Synthesis of Functionalized Polymers

Monomer Precursor Reagent(s) Polymer Type Application Reference(s)
n-Propylamine 2-Chloroethanesulfonyl chloride Poly(N-n-propylvinylsulfonamide) copolymer Kinetic Hydrate Inhibitor acs.org
Various diamines 2-Chloroethanesulfonyl chloride Divinyl sulfonamides Thiol-Michael thermosetting composites nih.gov
Trifluoromethanesulfonamide 2-Chloroethanesulfonyl chloride Poly(potassium vinyl-STFSI) Anionic Poly(ionic liquid)s researchgate.net

Development of Novel Reaction Methodologies and Catalytic Systems

The unique reactivity of 2-chloroethanesulfonyl chloride has spurred the development of innovative reaction methodologies. A prime example is its use as an alkene synthon in a domino reaction sequence. Specifically, it has been employed in a palladium-catalyzed domino hydrolysis/dehydrohalogenation/Heck reaction. rsc.org In this process, the 2-chloroethanesulfonyl chloride is first hydrolyzed and then undergoes dehydrohalogenation in situ to form a vinylsulfonate. This reactive olefin immediately couples with an aryl halide via the Mizoroki-Heck reaction to produce substituted styrene (B11656) sulfonate salts. rsc.org This methodology offers an efficient route to these valuable compounds from simple precursors. rsc.org

Furthermore, the development of cascade reactions, such as the "Click, Click, Cyclize" strategy for sultam synthesis, showcases the modularity and efficiency that can be achieved using intermediates derived from 2-chloroethanesulfonyl chloride. semanticscholar.org These multi-step, often one-pot, procedures are central to modern synthetic strategies for building libraries of complex molecules for high-throughput screening.

Integration with Green Chemistry Principles for Sustainable Synthetic Routes

Additionally, the aforementioned domino hydrolysis/dehydrohalogenation/Heck reaction can be conducted in water, which serves as a green solvent, thereby avoiding the use of volatile and often toxic organic solvents. rsc.org This phosphine- and additive-free catalytic system further enhances its environmental credentials, providing a more sustainable route to styrene sulfonate salts. rsc.org

Analytical Methodologies for Structural and Mechanistic Elucidation

Advanced Spectroscopic Techniques for Reaction Product and Intermediate Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a sample. High-resolution Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable tools in this regard.

High-Resolution Nuclear Magnetic Resonance (NMR)

High-resolution NMR spectroscopy allows for the precise mapping of the carbon and proton environments within a molecule. chemguide.co.uk For 1-(2-Chloroethanesulfonyl)propane, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the propane (B168953) chain and the chloroethyl group. The chemical shifts are influenced by the electron-withdrawing sulfonyl group (-SO₂-) and the chlorine atom. Protons closer to these groups will appear at a lower field (higher ppm value). acdlabs.comdocbrown.info For instance, the methylene (B1212753) protons adjacent to the sulfonyl group (CH₂-SO₂) and the chloroethyl group (CH₂-Cl) would be the most deshielded. acdlabs.comchemicalbook.com Spin-spin coupling between adjacent, non-equivalent protons would result in signal splitting (e.g., triplets, quartets), revealing the connectivity of the atoms. chemguide.co.uk The integration of the peak areas would correspond to the ratio of protons in each unique environment (e.g., 2:2:2:2:3 for the CH₃, two CH₂, SO₂-CH₂, and CH₂-Cl protons). docbrown.info

¹³C NMR: The carbon NMR spectrum would show five distinct signals, corresponding to the five carbon atoms in the molecule, each with a unique chemical shift determined by its local electronic environment.

Interactive Table: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
CH₃ -CH₂-CH₂-SO₂-~1.0Triplet (t)
CH₃-CH₂ -CH₂-SO₂-~1.8Sextet
CH₃-CH₂-CH₂ -SO₂-~3.2Triplet (t)
-SO₂-CH₂ -CH₂-Cl~3.6Triplet (t)
-SO₂-CH₂-CH₂ -Cl~3.9Triplet (t)

Note: Predicted values are based on typical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. acdlabs.com For this compound, the FT-IR spectrum would exhibit characteristic absorption bands confirming the presence of the sulfonyl group and alkyl halides.

Key expected absorption bands include:

S=O Asymmetric and Symmetric Stretching: The sulfonyl group (-SO₂-) produces two very strong and characteristic absorption bands. The asymmetric stretch typically appears in the 1410–1315 cm⁻¹ region, while the symmetric stretch is found in the 1204–1119 cm⁻¹ range. acdlabs.comresearchgate.net

C-H Stretching and Bending: Absorptions corresponding to the stretching of C-H bonds in the alkane backbone would be observed around 3000–2800 cm⁻¹. acdlabs.com

C-Cl Stretching: The carbon-chlorine bond stretch typically appears in the 800-600 cm⁻¹ region.

Interactive Table: Characteristic FT-IR Absorption Bands for Sulfonyl Compounds

Functional GroupVibration ModeCharacteristic Frequency (cm⁻¹)
Sulfonyl (-SO₂-)Asymmetric Stretch1410–1315
Sulfonyl (-SO₂-)Symmetric Stretch1204–1119
Alkane (C-H)Stretch3000–2800
Alkyl Halide (C-Cl)Stretch800–600

Source: Data compiled from spectroscopic studies of various sulfonyl compounds. acdlabs.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or five decimal places. alevelchemistry.co.uk This precision allows for the determination of the elemental formula of the parent ion and its fragments, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. alevelchemistry.co.ukmsu.edu

For this compound (C₅H₁₁ClO₂S), HRMS can confirm its elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ and characteristic isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S). acdlabs.com The fragmentation pattern would provide further structural information, with common cleavage points being the C-S and C-C bonds, leading to fragments like the propyl cation or chloroethylsulfonyl radical. msu.edudocbrown.info

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays, creating a unique pattern of reflections. pages.dev By analyzing the intensities and positions of these diffracted spots, a detailed electron density map of the molecule can be generated, revealing exact bond lengths, bond angles, and torsional angles. wikipedia.org

For a compound like this compound, which is a liquid at room temperature, obtaining a suitable single crystal would require low-temperature crystallization techniques. americanelements.com If a crystal structure were determined, it would provide unambiguous proof of the atomic connectivity and the conformation of the molecule in the solid state. This level of detail is unparalleled by other analytical techniques and is the gold standard for molecular structure determination. libretexts.org In the absence of a specific crystal structure for this compound, the technique remains the primary method for the structural characterization of related crystalline sulfonyl derivatives.

Chromatographic and Separation Techniques for Reaction Monitoring and Purity Assessment in Mechanistic Studies

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the monitoring of reaction progress, the identification of intermediates and byproducts, and the assessment of final product purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. nih.gov A sample mixture is vaporized and separated based on the components' boiling points and interactions with a stationary phase inside a long capillary column. chromforum.org As each component elutes from the column, it is ionized and analyzed by the mass spectrometer, providing a mass spectrum that can be used for identification. researchgate.net

In mechanistic studies involving this compound, GC-MS can be used to:

Track the disappearance of reactants and the appearance of products over time.

Identify and quantify positional isomers or byproducts, such as those resulting from side reactions. core.ac.uk

Assess the purity of the isolated product. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used for the analysis of less volatile or thermally sensitive compounds that are not suitable for GC-MS. nih.gov Separation occurs in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. The eluent from the LC is then introduced into the mass spectrometer for detection and identification.

LC-MS is particularly valuable for:

Online Reaction Monitoring: The output of a chemical reactor can be directly coupled to an LC-MS system, providing real-time data on the reaction's progress. lcms.cz This allows for rapid optimization of reaction conditions such as temperature, pressure, and catalyst loading. lcms.cz

Analysis of Polar Intermediates: Many reaction intermediates, especially in aqueous or polar solvent systems, are well-suited for LC-MS analysis. researchgate.net

Derivatization Analysis: In some cases, compounds are intentionally derivatized with reagents like dansyl chloride or pyridine-3-sulfonyl chloride to enhance their ionization efficiency and detection sensitivity in LC-MS. nih.govnih.gov

Q & A

Q. How do substituents on aromatic rings affect the compound’s reactivity in cross-coupling reactions?

  • Answer :
  • Electron-Donating Groups (EDGs) : Enhance reactivity in Suzuki couplings by increasing electron density at the coupling site .
  • Steric Hindrance : Bulky groups (e.g., 3,4-dichlorophenyl) reduce reaction rates, requiring Pd-based catalysts with larger ligands (e.g., XPhos) .
  • Validation : Use Hammett plots to correlate substituent effects with reaction rates.

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